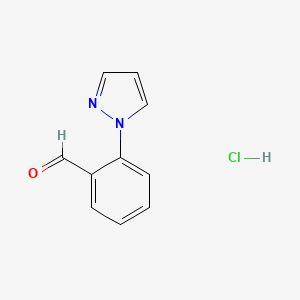

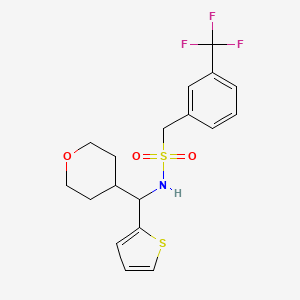

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of pyrazole derivatives often involves the reaction of hydrazine with diketones or aldehydes. For example, a novel pyrazole derivative was synthesized via a 3+2 annulation method using a Knoevenagel approach, demonstrating the versatility of pyrazole synthesis methods (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, along with single crystal X-ray diffraction studies. These structures typically feature intermolecular hydrogen bonds and π-π stacking interactions, contributing to their stability and reactivity (Naveen et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including condensation, cyclocondensation, and intramolecular nitrile imine addition to acetylenes, leading to a wide range of functionalized molecules with diverse chemical properties (Janietz & Rudorf, 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and thermal stability, of pyrazole derivatives are influenced by their molecular structure. The presence of large π-conjugation systems in these molecules often results in high melting points and good thermal stability, which are desirable for applications in materials science (Zhang Jingji, 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are determined by their molecular structure and substitution patterns. For instance, functionalized pyrazole scaffolds have been shown to exhibit antimicrobial and antioxidant activities, highlighting the chemical versatility of these compounds (Rangaswamy et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activity of Hydrazone Derivatives : Pyrazole rings have been utilized to synthesize novel hydrazone derivatives, which demonstrated moderate fungicidal activity in preliminary tests (Yang, 2008).

Palladium(II) Complexes with Pyrazole-Based Schiff Base Ligands : These compounds have been studied for their cytotoxic effects against squamous carcinoma cells, showing that some have a higher cytotoxic effect than cisplatin in certain cell lines (Abu-Surrah et al., 2010).

Anti-Diabetic Studies of Benzimidazole-Pyrazoline Hybrid Molecules : These compounds were synthesized and evaluated for their α-glucosidase inhibition activity, showing potential for anti-diabetic applications (Ibraheem et al., 2020).

Synthesis and Characterization of Novel Pyrazole Derivative : A study on the synthesis and characterization of a new pyrazole derivative, including antioxidant properties and DFT calculations (Naveen et al., 2021).

Anticancer and Antibacterial Evaluation of Pyrazole-4-yl-Methylene Embedded Fused Thiazolo[2,3-b]quinazolinones : These compounds exhibited notable anticancer and antibacterial activities, suggesting their potential as therapeutic agents (Deshineni et al., 2020).

Synthesis and Characterization of Novel Pyrazol-1-yl)thiazoles and Thiazol-4-yl)thiazoles : This study involves the synthesis of novel heterocycles, showcasing the versatility of pyrazole derivatives (Kariuki et al., 2022).

Ligands with Cycloalkane Backbones : Research on alkylation of benzaldehyde in the presence of pyrazole derivatives, which contributed to understanding reaction mechanisms (Glas et al., 2001).

Choline Chloride as a Catalyst for Styryl-Pyrazoles Synthesis : Demonstrating the use of environmentally friendly methodologies in the synthesis of pyrazole derivatives (Maurya et al., 2016).

Ultra-Fast and Selective Oxidation of Styrene to Benzaldehyde : A study on the catalytic oxidation of styrene, highlighting the use of pyrazol-1-yl derivatives as catalysts (Duarte et al., 2018).

Mécanisme D'action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Orientations Futures

The future directions of 2-(1H-Pyrazol-1-yl)benzaldehyde research are promising. It has been suggested that 1,2,4-triazole benzoic acid hybrids, which are related to 2-(1H-Pyrazol-1-yl)benzaldehyde, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, the compound’s wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry make it a valuable area of study .

Propriétés

IUPAC Name |

2-pyrazol-1-ylbenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDUPXQTSNKJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

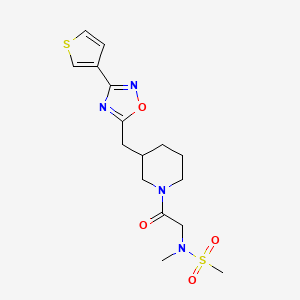

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

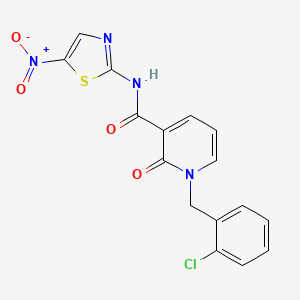

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)

![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)